3-(1H-benzimidazol-1-yl)-N'-[(Z)-(4-ethylphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 1H-1,3-benzodiazole with a hydrazide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,3-BENZODIAZOL-1-YL)BENZOIC ACID: This compound shares the benzodiazole core but has a carboxylic acid group instead of the hydrazide moiety.
3-(1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID HYDROCHLORIDE: Similar in structure but with a propanoic acid group, this compound is used in different applications.
3-(1H-1,3-BENZODIAZOL-1-YL)PROPANEHYDRAZIDE: A closely related compound with slight variations in the substituents.
Uniqueness
What sets 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(Z)-(4-ETHYLPHENYL)METHYLIDENE]PROPANEHYDRAZIDE apart is its unique combination of the benzodiazole core with the hydrazide and ethylphenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-(4-ethylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O/c1-2-15-7-9-16(10-8-15)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13- |
InChI Key |
UHKIYUNPLBKMPF-BKUYFWCQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.